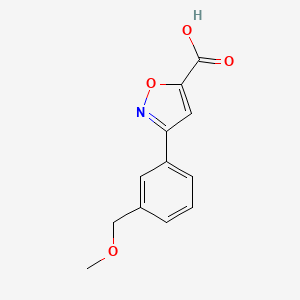
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 3-(methoxymethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods focus on eco-friendly and cost-effective alternatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-Amino-3-(4-methoxyphenyl)isoxazole
- 5-Methylisoxazole-3-carboxylic acid
Uniqueness
3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-[3-(methoxymethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-7-8-3-2-4-9(5-8)10-6-11(12(14)15)17-13-10/h2-6H,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
BCBPHPASQPNURI-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
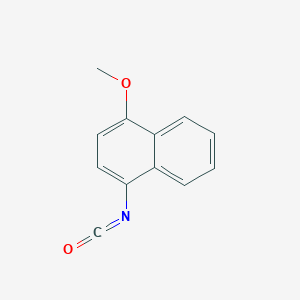
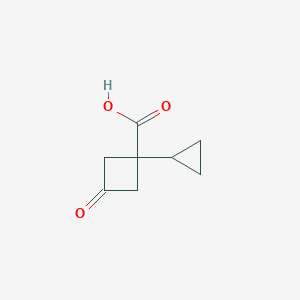
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
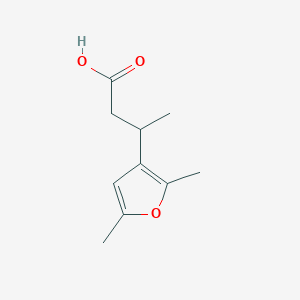

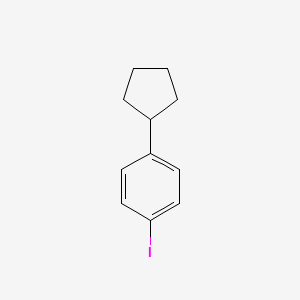

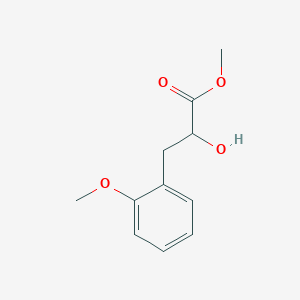
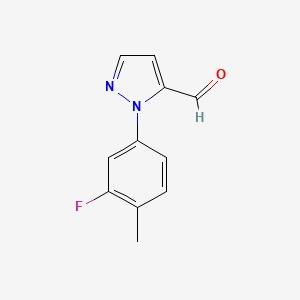
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)


